molecular formula C7H5BrN2OS B13541878 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine CAS No. 501902-33-6

3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine

Cat. No.: B13541878
CAS No.: 501902-33-6
M. Wt: 245.10 g/mol
InChI Key: FAEPZHPNPKYFMQ-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine: is an organic compound that features a brominated thiophene ring attached to an oxazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate reagents to form the oxazole ring. This can be achieved using reagents such as hydroxylamine and acetic anhydride.

    Amination: The final step involves introducing the amine group to the oxazole ring, which can be done using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene ring.

    Cyclization Reactions: The oxazole ring can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination of thiophene.

    Hydroxylamine and Acetic Anhydride: Used for the formation of the oxazole ring.

    Ammonia or Amines: Used for introducing the amine group.

Major Products Formed

    Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Thiophenes: Resulting from oxidation or reduction reactions.

    Cyclized Oxazole Derivatives: Resulting from further cyclization reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of brominated thiophenes and oxazoles with biological systems. It may serve as a probe or a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-carboxaldehyde
  • 2-Bromo-3-thiophenecarboxylic acid
  • 4-Bromo-2-thiophenecarboxaldehyde

Uniqueness

Compared to similar compounds, 3-(5-Bromothiophen-2-yl)-1,2-oxazol-5-amine stands out due to the presence of both a brominated thiophene ring and an oxazole ring with an amine group. This unique combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

501902-33-6

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H5BrN2OS/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,9H2

InChI Key

FAEPZHPNPKYFMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NOC(=C2)N

Origin of Product

United States

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